![molecular formula C13H12F6O3 B5550778 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-4,5-dimethylphenyl acetate](/img/structure/B5550778.png)
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-4,5-dimethylphenyl acetate
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Overview
Description
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-4,5-dimethylphenyl acetate is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoroisopropanol and dimethylphenyl acetate groups makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-4,5-dimethylphenyl acetate typically involves the esterification of 4,5-dimethylphenol with 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl) acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-4,5-dimethylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoroacetone, while reduction could produce hexafluoroisopropanol .
Scientific Research Applications
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-4,5-dimethylphenyl acetate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-4,5-dimethylphenyl acetate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hexafluoroisopropanol group enhances its solubility and reactivity, making it effective in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound with high ionizing power and used in peptide chemistry.
Hexafluoroisopropyl alcohol: Known for its use in Friedel-Crafts reactions and as a solvent.
Uniqueness
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-4,5-dimethylphenyl acetate is unique due to the combination of hexafluoroisopropanol and dimethylphenyl acetate groups, which impart distinct chemical properties and enhance its applicability in various fields.
Properties
IUPAC Name |
[2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dimethylphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6O3/c1-6-4-9(10(5-7(6)2)22-8(3)20)11(21,12(14,15)16)13(17,18)19/h4-5,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPYHSRQPTYQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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